Higher APJ Receptor Agonist Potency in Human CHO Cell Acidification Assay: [Pyr1]-Apelin-13 (EC50 0.30 nM) versus Apelin-13 (EC50 0.37 nM)
[Pyr1]-Apelin-13 demonstrates superior agonist potency at the human APJ receptor compared to its non-pyroglutamylated counterpart apelin-13. In a head-to-head comparison using an acidification induction assay in human APJ-expressing CHO cells, [Pyr1]-Apelin-13 achieved an EC50 of 0.30 nM versus 0.37 nM for apelin-13, representing a 1.23-fold improvement in potency [1]. This differential, though modest in fold-change terms, is consistently reproduced across independent vendor quality-control datasets and reflects the contribution of the N-terminal pyroglutamate to receptor activation efficiency.
| Evidence Dimension | APJ receptor agonist potency (EC50) in human APJ-expressing CHO cell acidification assay |
|---|---|
| Target Compound Data | EC50 = 0.30 nM |
| Comparator Or Baseline | Apelin-13: EC50 = 0.37 nM |
| Quantified Difference | 1.23-fold higher potency (ΔEC50 = 0.07 nM) |
| Conditions | Acidification induction assay in CHO cells stably expressing human APJ receptor (vendor QC specifications, ≥96% HPLC purity peptide) |
Why This Matters
For researchers designing dose-response experiments, this 1.23-fold potency advantage means lower peptide mass is required to achieve equivalent receptor activation, directly reducing per-experiment cost and minimizing potential off-target effects at higher concentrations.
- [1] Sigma-Aldrich / Krackeler Scientific. [Pyr1]-Apelin-13 trifluoroacetate salt, Product SML2084. Biochem/physiol Actions: (Pyr1)-Apelin-13 exhibits higher APJ agonist potency than Apelin-13 (EC50 = 0.30 vs. 0.37 nM, respectively; acidification induction in human APJ-expressing CHO cell cultures). View Source
